(E,E)-3,5-octadien-2-one

CAS No.: 38284-27-4

Cat. No.: VC3929244

Molecular Formula: C8H12O

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38284-27-4 |

|---|---|

| Molecular Formula | C8H12O |

| Molecular Weight | 124.18 g/mol |

| IUPAC Name | octa-3,5-dien-2-one |

| Standard InChI | InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3 |

| Standard InChI Key | LWRKMRFJEUFXIB-UHFFFAOYSA-N |

| Isomeric SMILES | CC/C=C/C=C/C(=O)C |

| SMILES | CCC=CC=CC(=O)C |

| Canonical SMILES | CCC=CC=CC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

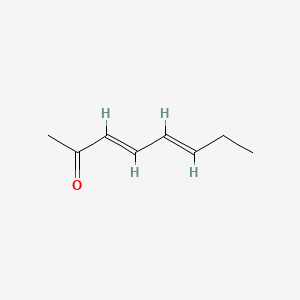

(E,E)-3,5-octadien-2-one (CAS 30086-02-3 and 38284-27-4) is an eight-carbon aliphatic ketone with the molecular formula C₈H₁₂O and a molar mass of 124.18 g/mol . Its IUPAC name, octa-3,5-dien-2-one, reflects the trans-configuration of the double bonds (E,E), which critically influence its reactivity and spectral properties. The compound’s structure is defined by the SMILES notation CCC=CC=CC(=O)C and the InChIKey LWRKMRFJEUFXIB-UHFFFAOYSA-N .

Spectral and Stereochemical Features

The conjugated diene system generates distinct UV-Vis absorption maxima in the 220–250 nm range, typical of α,β-unsaturated ketones. Nuclear magnetic resonance (NMR) spectra reveal characteristic shifts for the olefinic protons (δ 5.3–6.0 ppm) and the carbonyl carbon (δ 205–210 ppm in ¹³C NMR) . The trans-configuration of the double bonds is confirmed via coupling constants (J = 15–16 Hz for trans-vicinal protons) .

Physicochemical Properties

The compound exists as a colorless to pale yellow liquid with a pungent, herbaceous odor. Key physical parameters include:

| Property | Value | Source |

|---|---|---|

| Density (20°C) | 0.856–0.890 g/cm³ | |

| Boiling Point | 194.6°C at 760 mmHg | |

| Flash Point | 69.3°C | |

| Solubility | Insoluble in water; miscible in ethanol, fats |

The low water solubility and high lipid affinity make it suitable for extraction via non-polar solvents or headspace solid-phase microextraction (HS-SPME) .

Synthesis and Chemical Reactivity

Industrial Synthesis Routes

(E,E)-3,5-octadien-2-one is synthesized through cross-aldol condensation of pentanal with methyl vinyl ketone under basic conditions, followed by dehydration . Alternative pathways include the oxidation of 3,5-octadien-2-ol using Jones reagent (CrO₃/H₂SO₄) or catalytic Oppenauer oxidation.

Reactivity Profile

The α,β-unsaturated ketone moiety renders the compound susceptible to Michael additions and Diels-Alder reactions. For example, it reacts with nucleophiles (e.g., amines, thiols) at the β-carbon and participates as a dienophile in [4+2] cycloadditions . Hydrogenation over palladium catalysts yields 3,5-octanedione, while ozonolysis produces acetic acid and hexanedial fragments.

Biological Activity and Ecological Roles

Semiochemical Function

(E,E)-3,5-octadien-2-one acts as a sex pheromone in marine polychaetes (Nereis japonica) and terrestrial insects, facilitating mate location via olfactory signaling . Binding studies suggest affinity for G-protein-coupled receptors in arthropod antennae, triggering neuronal depolarization at picogram concentrations .

Role in Food Systems

In food chemistry, this ketone contributes to the aroma profiles of oat flakes and tea. HS-SPME-GC/MS analyses detect it in aged oat samples (2.5–4.0 µg/kg) and Gardenia tea (GET), where its concentration correlates with lipid oxidation levels . Comparative studies show higher abundance in whole oat flakes (7,690 µg/L) versus milled powder (3,143 µg/L), attributed to surface lipid degradation .

Analytical Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC/MS)

Optimal detection employs divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fibers, with extraction at 50°C for 30 minutes and desorption at 260°C . Calibration curves for aldehydes and ketones exhibit linearity (R² = 0.960–0.995) across 1–100 ppb, with a detection limit of 0.5 µg/kg .

Challenges in Analysis

Grinding samples reduces extraction efficiency by 40–60% due to volatile binding with starch matrices. Adding 10% water enhances headspace partitioning, improving recovery by 25% .

Industrial and Research Applications

Ecological Research

In entomology, synthetic (E,E)-3,5-octadien-2-one is deployed in pheromone traps to monitor pest populations (e.g., Phyllodocia spp.), reducing pesticide reliance . Field trials demonstrate 70–80% attraction efficacy at 10 ng/μL concentrations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume